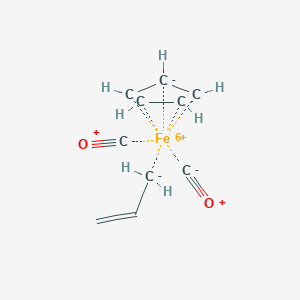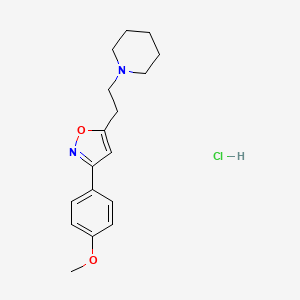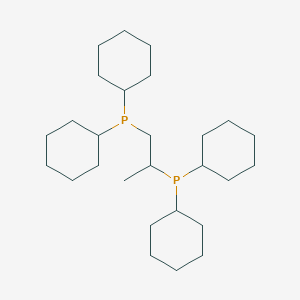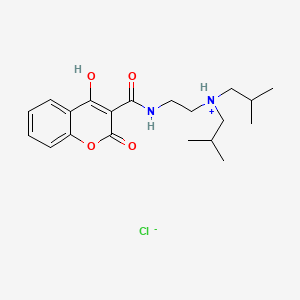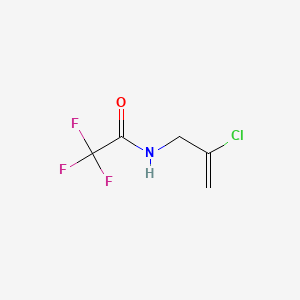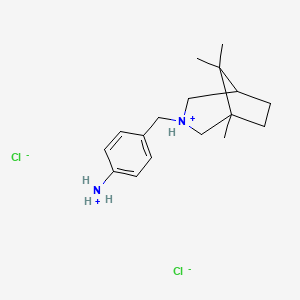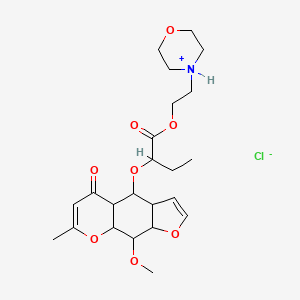
Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-morpholinoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-morpholinoethyl ester, hydrochloride is a complex organic compound. This compound is characterized by its unique structure, which includes a butyric acid moiety, a furobenzopyran ring system, and a morpholinoethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the furobenzopyran ring system, the attachment of the butyric acid moiety, and the esterification with 2-morpholinoethanol. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents.
Formation of the Furobenzopyran Ring System: This step involves cyclization reactions that form the core structure of the compound.
Attachment of the Butyric Acid Moiety: This step typically involves esterification or amidation reactions.
Esterification with 2-Morpholinoethanol: This final step involves the reaction of the intermediate with 2-morpholinoethanol to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid moieties.
Furobenzopyran derivatives: Compounds with similar ring systems.
Morpholinoethyl esters: Compounds with similar ester linkages.
Uniqueness
This compound is unique due to its combination of functional groups and structural features. The presence of the furobenzopyran ring system, along with the butyric acid and morpholinoethyl ester groups, distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
100700-32-1 |
|---|---|
Formule moléculaire |
C23H34ClNO8 |
Poids moléculaire |
488.0 g/mol |
Nom IUPAC |
2-morpholin-4-ium-4-ylethyl 2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]butanoate;chloride |
InChI |
InChI=1S/C23H33NO8.ClH/c1-4-17(23(26)30-12-8-24-6-10-28-11-7-24)32-19-15-5-9-29-20(15)22(27-3)21-18(19)16(25)13-14(2)31-21;/h5,9,13,15,17-22H,4,6-8,10-12H2,1-3H3;1H |
Clé InChI |
KSSNXEOMCXIDHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC[NH+]1CCOCC1)OC2C3C=COC3C(C4C2C(=O)C=C(O4)C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



